
Ethyl 3-(benzylamino)-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(benzylamino)-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzylamino group, and a methylpentanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-4-methylpentanoate typically involves a multi-step process. One common method is the aza-Michael addition of benzylamine to an α,β-unsaturated ester. This reaction can be promoted by microwaves or conventional heating using a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions . The reaction is carried out at elevated temperatures, often around 75°C, and can yield good to excellent results.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(benzylamino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-(benzylamino)-4-methylpentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(benzylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amine and carboxylic acid, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(benzylamino)propanoate: Similar structure but lacks the methyl group on the pentanoate backbone.
Methyl 3-(benzylamino)-3-(4-nitrophenyl)propanoate: Contains a nitrophenyl group, which can alter its reactivity and applications.
N-Benzyl-beta-alanine Ethyl Ester: Another ester with a benzylamino group but different backbone structure.
Uniqueness
Ethyl 3-(benzylamino)-4-methylpentanoate is unique due to the presence of both the benzylamino and methylpentanoate groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propiedades
IUPAC Name |
ethyl 3-(benzylamino)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-18-15(17)10-14(12(2)3)16-11-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAUBMZLFWOTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
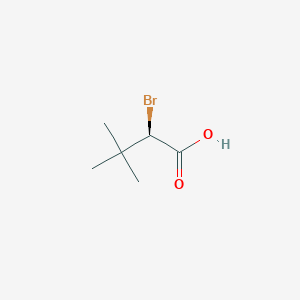


![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
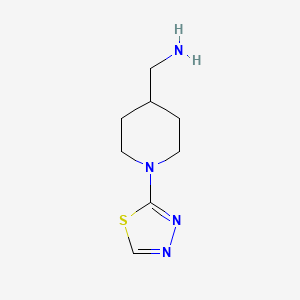
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
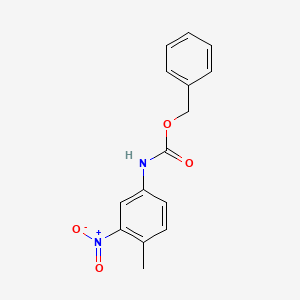
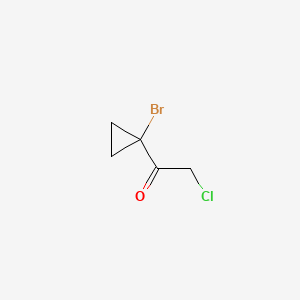
![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)
![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)
![potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide](/img/structure/B13505616.png)
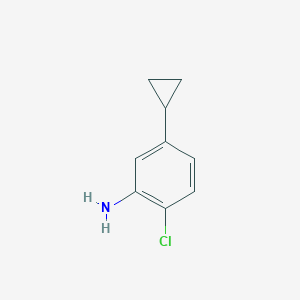
![Benzyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13505633.png)
